Cas no 53657-29-7 (Sitoindoside II)

Sitoindoside II 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside, (3b)-stigmast-5-en-3-yl,6-(9Z)-9-octadecenoate
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydrox
- sitoindoside II
- 3-O-[(6′-O-oleoyl)-β-D-glucopyranosyl] sitosterol; 18:1 sitosteryl glucose
- DTXSID101317097
- 53657-29-7
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate
- Sitoindoside II
-
- インチ: InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39-,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1
- InChIKey: MEEONOMPSMYAQO-MBEOCFQISA-N
- ほほえんだ: CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O
計算された属性
- せいみつぶんしりょう: 840.684305
- どういたいしつりょう: 840.684305
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 60
- 回転可能化学結合数: 26
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 15.2
じっけんとくせい
- 密度みつど: 1.05
- ふってん: 832°C at 760 mmHg
- フラッシュポイント: 222.1°C
- 屈折率: 1.532
Sitoindoside II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700166P-1MG |
Sitoindoside II |
53657-29-7 | 1mg |
¥1582.49 | 2023-11-02 | ||
TRC | S496005-10mg |
Sitoindoside II |
53657-29-7 | 10mg |
$1263.00 | 2023-05-17 | ||
Biosynth | DCA65729-1 mg |
Sitoindoside II |
53657-29-7 | 1mg |
$207.90 | 2023-01-05 | ||
TRC | S496005-25mg |
Sitoindoside II |
53657-29-7 | 25mg |
$ 3000.00 | 2023-09-06 | ||
Biosynth | DCA65729-25 mg |
Sitoindoside II |
53657-29-7 | 25mg |
$2,027.00 | 2023-01-05 | ||
Biosynth | DCA65729-10 mg |
Sitoindoside II |
53657-29-7 | 10mg |
$1,081.10 | 2023-01-05 | ||
Biosynth | DCA65729-50 mg |
Sitoindoside II |
53657-29-7 | 50mg |
$3,243.50 | 2023-01-05 | ||
TRC | S496005-1mg |
Sitoindoside II |
53657-29-7 | 1mg |
$161.00 | 2023-05-17 | ||
Biosynth | DCA65729-5 mg |
Sitoindoside II |
53657-29-7 | 5mg |
$675.70 | 2023-01-05 | ||
TRC | S496005-5mg |
Sitoindoside II |
53657-29-7 | 5mg |
$655.00 | 2023-05-17 |
Sitoindoside II 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Sitoindoside IIに関する追加情報
Comprehensive Analysis of Sitoindoside II (CAS No. 53657-29-7): A Natural Bioactive Compound with Therapeutic Potential
In the realm of natural bioactive compounds, Sitoindoside II (CAS No. 53657-29-7) has garnered significant attention due to its potential therapeutic applications. This compound, classified as a phytosterol glycoside, is derived from plant sources and exhibits a range of biological activities. Researchers and healthcare professionals are increasingly interested in its role in anti-inflammatory, antioxidant, and immunomodulatory processes, making it a subject of intense study in modern pharmacology.
The growing demand for natural remedies and plant-derived therapeutics has propelled Sitoindoside II into the spotlight. With consumers increasingly seeking alternatives to synthetic drugs, compounds like Sitoindoside II offer a promising avenue for holistic health solutions. Its potential benefits in managing chronic inflammation and supporting immune system function align with current health trends, such as preventive medicine and integrative healthcare.
From a chemical perspective, Sitoindoside II (CAS No. 53657-29-7) is characterized by its unique steroidal saponin structure. This molecular configuration contributes to its bioavailability and biological activity, enabling it to interact with cellular receptors and signaling pathways. Studies suggest that its mechanism of action may involve modulation of NF-κB signaling, a key pathway in inflammatory responses, which explains its potential in addressing conditions like arthritis and metabolic disorders.
The pharmacokinetic properties of Sitoindoside II are another area of active research. Scientists are investigating its absorption, distribution, metabolism, and excretion profiles to optimize its therapeutic use. Recent advancements in drug delivery systems, such as nanotechnology-based formulations, have opened new possibilities for enhancing the efficacy and targeted delivery of this compound, addressing common challenges with natural product bioavailability.
In the context of nutraceutical applications, Sitoindoside II shows promise as a functional ingredient in dietary supplements and health foods. Its potential to support cardiovascular health and cellular protection against oxidative stress makes it particularly relevant in today's health-conscious market. Manufacturers are exploring its incorporation into formulations targeting healthy aging, stress management, and metabolic support, responding to consumer demand for evidence-based natural products.
Quality control and standardization of Sitoindoside II preparations remain critical considerations. Analytical techniques such as HPLC and mass spectrometry are employed to ensure compound purity and batch consistency, addressing concerns about natural product variability. These measures are essential for maintaining product efficacy and safety profiles, particularly as interest grows in standardized herbal extracts for clinical applications.
Looking ahead, the research landscape for Sitoindoside II (CAS No. 53657-29-7) appears promising. Ongoing studies are exploring its potential in neuroprotection, gut health, and endocrine regulation, reflecting the compound's diverse biological activities. As the scientific community continues to unravel its mechanisms and applications, Sitoindoside II stands poised to make significant contributions to natural product pharmacology and personalized medicine approaches in the coming years.
53657-29-7 (Sitoindoside II) 関連製品
- 16830-15-2(Asiaticoside)
- 14216-03-6(Hederacoside C)
- 42719-32-4(Peduncloside II)
- 35286-58-9(Ziyuglycoside I)
- 34540-22-2(Madecassoside)
- 65497-07-6(Esculentoside A)
- 114902-16-8(Ciwujianoside B)
- 39524-08-8(Asperosaponin VI)
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)




